molecular formula C12H16N2S B1363374 N-benzylpyrrolidine-1-carbothioamide

N-benzylpyrrolidine-1-carbothioamide

Cat. No.: B1363374
M. Wt: 220.34 g/mol
InChI Key: UYHFHEZVLKIKBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzylpyrrolidine-1-carbothioamide (CAS 305791-49-5) is a chemical compound with the molecular formula C₁₂H₁₆N₂S and a molecular weight of 220.33 g/mol. Its structure features a pyrrolidine ring linked to a benzyl group via a carbothioamide functional group. This compound is a key synthetic intermediate and pharmacophore in medicinal chemistry research, particularly in the development of multi-target directed ligands (MTDLs) for complex diseases. A primary research application of the N-benzylpyrrolidine scaffold is in the investigation of novel therapies for Alzheimer's disease . This structure is recognized as a bioisosteric replacement for the N-benzylpiperidine moiety found in Donepezil, an approved acetylcholinesterase (AChE) inhibitor. Compounds built around this core have been designed and synthesized as multitarget hybrids, demonstrating potential to simultaneously inhibit key pathological targets such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and beta-secretase-1 (BACE-1), as well as to reduce β-amyloid (Aβ) aggregation . Beyond neurodegenerative research, the broader class of N-benzyl carboxamide derivatives has shown significant promise in antiviral discovery. Recent studies have identified N-benzyl hydroxypyridone carboxamides as potent inhibitors of human cytomegalovirus (HCMV) with submicromolar efficacy. The pharmacophore model for this activity emphasizes the importance of the N-benzyl group for optimal antiviral profile and selectivity . This suggests potential for this compound as a precursor or analog in developing mechanistically distinct antiviral agents. NOTE: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-benzylpyrrolidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c15-12(14-8-4-5-9-14)13-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHFHEZVLKIKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Crystallographic Features

Table 1: Comparative Crystallographic Data

Compound N-Phenylpyrrolidine-1-carbothioamide N-Methylpyrrolidine-1-carbothioamide
Synthesis Reaction of 1-isothiocyanatobenzene + pyrrolidine Reaction of methyl isothiocyanate + pyrrolidine
Crystal System Monoclinic Triclinic
Space Group P2₁/c P-1
Hydrogen Bonding Intermolecular N–H⋯S interactions Intramolecular N–H⋯S and C–H⋯S interactions
Polymerization No polymeric chains Forms 1D polymeric chains via H-bonding
Dihedral Angle (A/B) Not reported ~5.9° between thioamide and pyrrolidine planes
Key Observations:
  • N-Phenyl Derivative : Exhibits simpler intermolecular N–H⋯S interactions, creating a layered structure without polymerization .
  • N-Methyl Derivative : Displays intramolecular H-bonding (N–H⋯S and C–H⋯S), leading to zigzag polymeric chains along the a-axis . This structural motif enhances thermal stability and influences solubility.

Reactivity and Functional Group Influence

  • Methyl Group (N-Methyl): The smaller substituent allows closer packing in the crystal lattice, facilitating stronger intermolecular interactions . Benzyl Group (Hypothetical N-Benzyl): The benzyl group combines aromaticity with flexibility, which may enhance π-π stacking interactions while moderating steric effects compared to phenyl.

Q & A

Q. What are the established synthetic routes for N-benzylpyrrolidine-1-carbothioamide, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution between pyrrolidine derivatives and benzyl halides in the presence of a base (e.g., sodium hydride or potassium carbonate) . For example, N-phenylpyrrolidine-1-carbothioamide analogs are synthesized via reactions between 1-isothiocyanatobenzene and pyrrolidine under ambient conditions . Optimization may involve solvent selection (polar aprotic solvents like DMF), temperature control (room temperature to 60°C), and stoichiometric adjustments to minimize side reactions. Purity validation via HPLC or NMR is critical .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL resolves the structure. For related compounds (e.g., N-phenylpyrrolidine-1-carbothioamide), intermolecular N–H⋯S hydrogen bonds and van der Waals interactions contribute to lattice stability . Envelope conformations in the pyrrolidine ring and dihedral angles between aromatic/heterocyclic moieties are key structural features .

Q. Which analytical techniques are most reliable for characterizing N-benzylpyrrolidine-1-carbothioamide?

  • SC-XRD : For absolute conformation and bond-length validation .
  • NMR (¹H/¹³C) : To confirm proton environments and detect impurities .
  • HPLC-MS : For purity assessment and molecular-weight verification .
  • FT-IR : To identify thiocarbonyl (C=S) stretches (~1200–1050 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes on the benzyl/pyrrolidine groups) affect the compound’s physicochemical properties and bioactivity?

Substituents alter electronic distribution and steric effects. For example:

  • Electron-withdrawing groups on the benzyl ring may enhance electrophilicity, impacting reactivity in cross-coupling reactions .
  • Pyridine-containing analogs (e.g., N-benzyl-2-(pyridin-3-yl)piperidine-1-carbothioamide) show varied biological activity due to improved hydrogen-bonding capacity . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to biological targets .

Q. What strategies resolve contradictions in reported synthesis yields or purity across studies?

  • Replicate conditions : Ensure identical reagents, solvents, and equipment (e.g., inert atmosphere for moisture-sensitive steps) .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-alkylation or oxidation).
  • Statistical design : Apply response-surface methodology (RSM) to optimize variables like temperature and catalyst loading .

Q. How can computational modeling predict the stability and reactivity of N-benzylpyrrolidine-1-carbothioamide derivatives?

  • DFT calculations : Assess frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
  • Molecular dynamics (MD) : Simulate solvation effects and degradation pathways in aqueous/organic media .
  • Crystal packing prediction : Tools like Mercury (CCDC) model lattice energies based on intermolecular interactions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

  • Chiral resolution : Use chiral HPLC or enzymatic catalysis to separate enantiomers .
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during thiocarbonyl formation .
  • Process monitoring : In-line FTIR or Raman spectroscopy for real-time enantiomer tracking .

Methodological Considerations

Q. How to validate the absence of polymorphic forms in crystallized N-benzylpyrrolidine-1-carbothioamide?

  • PXRD : Compare experimental patterns with simulated data from SC-XRD .
  • DSC/TGA : Detect thermal events (melting/recrystallization) indicative of polymorphs .
  • Slurry experiments : Expose the compound to multiple solvents to induce phase transitions .

Q. What safety protocols are essential for handling N-benzylpyrrolidine-1-carbothioamide in the laboratory?

  • PPE : Gloves, goggles, and respirators for dust control .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis .

Data Contradiction Analysis

Q. How to address discrepancies in reported hydrogen-bonding motifs for similar thiocarbamides?

  • Redetermine structures : Re-refine SC-XRD data with updated software (e.g., SHELXL-2018) .
  • Temperature effects : Assess if thermal motion (ADPs) obscures weak interactions in earlier studies .
  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., % S⋯H contacts) .

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